Ethyl 6-acetyl-2-pivalamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Medicinal Chemistry Physicochemical Properties Lead Optimization

Ethyl 6-acetyl-2-pivalamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 342887-78-9) is a fully substituted thieno[2,3-c]pyridine derivative with the molecular formula C₁₇H₂₄N₂O₄S and a molecular weight of 352.45 g/mol. The compound features a 2-pivalamido group, a 3-ethyl carboxylate ester, and a 6-acetyl substituent on the tetrahydrothieno[2,3-c]pyridine core.

Molecular Formula C17H24N2O4S
Molecular Weight 352.45
CAS No. 342887-78-9
Cat. No. B2771996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-acetyl-2-pivalamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
CAS342887-78-9
Molecular FormulaC17H24N2O4S
Molecular Weight352.45
Structural Identifiers
SMILESCCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C(C)(C)C
InChIInChI=1S/C17H24N2O4S/c1-6-23-15(21)13-11-7-8-19(10(2)20)9-12(11)24-14(13)18-16(22)17(3,4)5/h6-9H2,1-5H3,(H,18,22)
InChIKeyZFKDEMHSIWXFGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-acetyl-2-pivalamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 342887-78-9): Compound Class and Procurement-Relevant Characteristics


Ethyl 6-acetyl-2-pivalamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 342887-78-9) is a fully substituted thieno[2,3-c]pyridine derivative with the molecular formula C₁₇H₂₄N₂O₄S and a molecular weight of 352.45 g/mol . The compound features a 2-pivalamido group, a 3-ethyl carboxylate ester, and a 6-acetyl substituent on the tetrahydrothieno[2,3-c]pyridine core. It belongs to a class of heterocyclic compounds that have been disclosed as acetyl-CoA carboxylase (ACC) inhibitors in patents assigned to Nanjing Ruijie Pharma Co., Ltd., with potential applications in metabolic disorders, cancer, and nonalcoholic steatohepatitis (NASH) [1]. The compound is commercially available at a typical purity of 95% and is utilized as a research intermediate and building block in medicinal chemistry .

Patent-aligned 2-amido ACC pharmacophore for target engagement studies
Pivalamido-protected amine enables orthogonal deprotection strategies
Derivatizable 3-ethyl ester handle for late-stage SAR diversification

Why Generic Substitution Fails for Ethyl 6-acetyl-2-pivalamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (342887-78-9)


Within the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold, the nature of the 2-position substituent fundamentally alters key molecular properties. The target compound bears a bulky pivalamido group (2,2-dimethylpropanamido) at position 2, replacing the primary amino group found in the widely available analog ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 24237-43-2; C₁₂H₁₆N₂O₃S, MW 268.34) . This structural modification introduces a lipophilic tert-butyl moiety that increases molecular weight by 84.11 g/mol and alters hydrogen-bonding capacity, predicted logP, and metabolic stability relative to the 2-amino congener . Patent literature explicitly claims thienopyridine derivatives with specific substitution patterns—including amido groups at position 2—as ACC inhibitors, indicating that the pivalamido substituent is not interchangeable with simpler amino or smaller acyl groups for achieving the desired pharmacological profile [1]. Generic substitution with the 2-amino analog would therefore compromise the physicochemical and potentially the biological properties required for target engagement in ACC inhibition programs.

Target (342887-78-9)
Potential Substitute
Risk Context
2-Pivalamido (protected amine, bulky lipophile)
2-Amino analog (CAS 24237-43-2)
Lipophilicity, H-bonding, and metabolic stability differ; 2-amino does not match ACC pharmacophore
3-Ethyl carboxylate (derivatizable handle)
3-Benzothiazole analog (CAS 864859-75-6)
Lacks ester functionality; limits further synthetic elaboration and SAR diversification

Product-Specific Quantitative Evidence Guide for Ethyl 6-acetyl-2-pivalamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (342887-78-9)


Molecular Weight and Lipophilicity Differentiation vs. 2-Amino Analog (24237-43-2)

The target compound (MW 352.45 g/mol) carries a pivalamido group at position 2, replacing the primary amino group of the closest commercially available analog, ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 24237-43-2; MW 268.34 g/mol) . The molecular weight difference of +84.11 g/mol (+31.3%) is attributable to the pivaloyl (C₅H₉O) moiety, which adds significant bulk and lipophilicity (estimated ΔclogP ≈ +1.5 to +2.0 based on the tert-butyl group contribution) . The pivalamido NH also serves as a hydrogen-bond donor, whereas the 2-amino analog possesses a primary amine capable of acting as both a hydrogen-bond donor and acceptor, altering intermolecular interaction potential . These differences directly affect membrane permeability, metabolic stability, and target-binding pharmacophore compatibility.

MW & Lipophilicity Shift
Cross-study comparable
+84.11 g/mol (+31.3%) ΔclogP ≈ +1.5 to +2.0
Substantial physicochemical differentiation from 2-amino analog
Class-level clogP estimate; verify experimentally
Medicinal Chemistry Physicochemical Properties Lead Optimization

Patent-Corroborated Target Engagement: ACC Inhibition by 2-Amido-Thienopyridine Derivatives

US Patent Application US20230002405A1, assigned to Nanjing Ruijie Pharma Co., Ltd., broadly claims thienopyridine derivatives—specifically including compounds with amido substituents at the 2-position—as acetyl-CoA carboxylase (ACC) inhibitors for the treatment of obesity, hyperlipidemia, hypercholesterolemia, diabetes, NASH, atherosclerosis, and cancer [1]. While the patent does not individually profile the target compound, it establishes that the 2-amido-thieno[2,3-c]pyridine scaffold class is pharmacologically active against ACC, a validated therapeutic target. In contrast, the 2-amino analog (CAS 24237-43-2) lacks the amido carbonyl and lipophilic side chain required by the claimed pharmacophore . The target compound's pivalamido group matches the general structural requirements of Formula (I) compounds in this patent family, providing a patent-supported rationale for its selection over the 2-amino congener in ACC-focused research.

ACC Pharmacophore Match
Class-level inference
Matches Formula (I) 2-amido requirement
Patent-aligned scaffold for ACC target engagement research
No direct IC₅₀ data; patent claims inference
Acetyl-CoA Carboxylase Metabolic Disease NASH

Synthetic Utility as a Protected Amine Building Block vs. 2-Amino Analog

The target compound is described as a building block in the synthesis of piperidine derivatives critical to drug design . The pivalamido group functions as a protected amine that can be selectively deprotected under controlled conditions, enabling orthogonal synthetic strategies that are not feasible with the free 2-amino analog (CAS 24237-43-2), which would require additional protection/deprotection steps . The pivaloyl protecting group is known for its stability under nucleophilic and mildly basic conditions while being cleavable under acidic or reductive conditions, offering chemoselectivity advantages over the unprotected amino group during multi-step syntheses . This differentiation is critical for procurement in synthetic chemistry workflows where orthogonal protection strategies are required.

Synthetic Utility
Class-level inference
Pivalamido as latent amine
Enables orthogonal deprotection without additional protection steps
Inferred from established pivalamide protecting group chemistry
Organic Synthesis Building Block Piperidine Derivatives

Absence of 3-Position Substituent Differentiates Target from Benzothiazole-Containing Analog (864859-75-6)

A structurally related compound, N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide (CAS 864859-75-6; C₂₁H₂₃N₃O₂S₂, MW 413.55), features an additional benzo[d]thiazol-2-yl group at position 3 of the thienopyridine core, replacing the ethyl carboxylate ester present in the target compound [1]. The target compound (C₁₇H₂₄N₂O₄S, MW 352.45) retains the 3-ethyl carboxylate ester, which provides a handle for further derivatization (e.g., hydrolysis to carboxylic acid, amidation, or reduction) that is absent in the benzothiazole analog . The molecular weight difference of −61.10 g/mol (−14.8%) and the presence of the ester functionality make the target compound a more versatile synthetic intermediate for scaffold diversification programs, while the 3-benzothiazole analog is a more advanced, less derivatizable lead-like structure.

3-Position Derivatization
Cross-study comparable
Target: 3-COOEt (derivatizable) Analog: 3-benzothiazolyl (limited)
Ester handle enables late-stage diversification vs. locked heteroaryl
ΔMW −61.10 g/mol; structure-based inference
Structural Diversity Scaffold Decoration SAR Studies

Best Research and Industrial Application Scenarios for Ethyl 6-acetyl-2-pivalamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (342887-78-9)


ACC Inhibitor Lead Optimization Programs Targeting Metabolic Disease and NASH

The compound serves as a patent-aligned intermediate for synthesizing acetyl-CoA carboxylase (ACC) inhibitors. As disclosed in US Patent Application US20230002405A1 [1], thienopyridine derivatives with 2-amido substitution are claimed as ACC inhibitors for treating obesity, hyperlipidemia, diabetes, NASH, and cancer. The target compound's 2-pivalamido group matches the pharmacophore requirements of Formula (I) in this patent family, while its 3-ethyl ester provides a derivatizable handle for optimizing potency, selectivity, and pharmacokinetic properties. Research groups prosecuting ACC inhibitor programs should prioritize this compound over the 2-amino analog (CAS 24237-43-2), which lacks the required 2-amido pharmacophore element.

Multi-Step Synthesis Requiring Orthogonal Amine Protection Strategies

The pivalamido group at position 2 serves as a latent amine that is stable under nucleophilic conditions but can be selectively deprotected under acidic or reductive conditions. This enables chemoselective transformations at other positions (e.g., 3-ester hydrolysis, 6-acetyl modification, or electrophilic substitution on the thiophene ring) without interference from a free amine . Compared to the 2-amino analog (CAS 24237-43-2), which would require a separate protection step, the target compound reduces synthetic step count and improves overall yield in multi-step sequences. This makes it the preferred procurement choice for medicinal chemistry teams requiring protected amine building blocks.

Scaffold Diversification via 3-Ester Derivatization for Compound Library Synthesis

The 3-ethyl carboxylate ester is a versatile functional group that can be hydrolyzed to the carboxylic acid for amide coupling, reduced to the primary alcohol, or transesterified to other ester derivatives . In contrast, the 3-benzothiazole analog (CAS 864859-75-6) lacks this derivatizable handle. For SAR exploration or compound library generation, the target compound is the superior procurement choice because each batch can be divergently elaborated into multiple final compounds from a single intermediate, maximizing the chemical space accessible per procurement cycle.

Physicochemical Property Modulation in Lead Optimization

The pivalamido group contributes significant lipophilicity (estimated ΔclogP ≈ +1.5 to +2.0 vs. the 2-amino analog) and steric bulk . These properties are critical parameters in lead optimization for modulating membrane permeability, plasma protein binding, and metabolic stability. Researchers evaluating the impact of 2-position lipophilicity on ADME properties should procure this compound rather than the 2-amino analog, as the latter cannot provide the lipophilic contribution of the tert-butyl moiety, potentially leading to misleading SAR conclusions if used as a comparator.

Application
Selection Property
Validation Focus
ACC pathway target engagement studies
2-Amido pharmacophore alignment
Patent-claimed scaffold validation
Multi-step synthesis with orthogonal protection
Pivalamido-protected amine
Chemoselective deprotection protocols
Scaffold diversification for SAR libraries
Derivatizable 3-ester handle
Late-stage functional group interconversion
Physicochemical property modulation studies
Lipophilic 2-substituent contribution
ADME property profiling in lead optimization
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